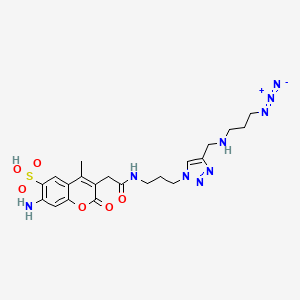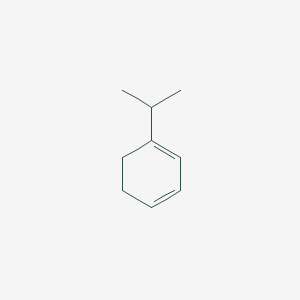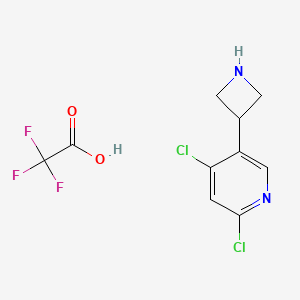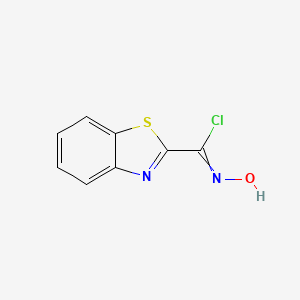
5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine, fluorine, and a pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors
Formation of Imidazole Ring: The imidazole ring can be synthesized using a cyclization reaction involving an amido-nitrile precursor.
Introduction of Bromine and Pyridyl Groups: The bromine and pyridyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and functional materials.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Fluoro-3-pyridyl)imidazole-2-carbaldehyde: Lacks the bromine substitution, which may affect its reactivity and applications.
5-Bromo-4-(3-pyridyl)imidazole-2-carbaldehyde: Lacks the fluorine substitution, which may influence its electronic properties and biological activity.
5-Bromo-4-(5-fluoro-2-pyridyl)imidazole-2-carbaldehyde: The position of the fluorine atom is different, potentially altering its chemical behavior and interactions.
Uniqueness
5-Bromo-4-(5-fluoro-3-pyridyl)imidazole-2-carbaldehyde is unique due to the specific combination of bromine, fluorine, and pyridyl substitutions on the imidazole ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry, organic synthesis, and material science .
Propriétés
Formule moléculaire |
C9H5BrFN3O |
|---|---|
Poids moléculaire |
270.06 g/mol |
Nom IUPAC |
5-bromo-4-(5-fluoropyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrFN3O/c10-9-8(13-7(4-15)14-9)5-1-6(11)3-12-2-5/h1-4H,(H,13,14) |
Clé InChI |
HEUOIBMFAYTXKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)





![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)




![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)

